9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran

OLED host material synthesis Pd-catalyzed cross-coupling building block functionalization

Developing bipolar PhOLED hosts requires regiochemically pure, monofunctional building blocks with high triplet energy. This compound solves that: • Single C-Cl handle at 9-position for selective Suzuki/Buchwald coupling • BFF core: triplet energy >2.70 eV, Tg >140°C (Jeon & Lee, 2012) • ≥99% HPLC purity, off-white powder; bulk quantities available

Molecular Formula C21H15ClO
Molecular Weight 318.8 g/mol
Cat. No. B12970094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran
Molecular FormulaC21H15ClO
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESCC1(C2=C(C3=C1C=C(C=C3)Cl)C4=C(C=C2)C5=CC=CC=C5O4)C
InChIInChI=1S/C21H15ClO/c1-21(2)16-10-9-14-13-5-3-4-6-18(13)23-20(14)19(16)15-8-7-12(22)11-17(15)21/h3-11H,1-2H3
InChIKeyASRBGWBQGKUHQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran – Core Structure & Specifications


9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran (CAS 1374677-42-5; molecular formula C₂₁H₁₅ClO; molecular weight 318.80 g/mol) is a halogenated polycyclic aromatic compound built on the fluorenobenzofuran (BFF) core platform. The BFF core itself has been established as a thermally stable, high-triplet-energy scaffold for phosphorescent organic light-emitting diode (PhOLED) host materials, with reported glass transition temperatures exceeding 140 °C and triplet energies above 2.70 eV [1]. The target compound incorporates a chlorine atom at the 9-position of this fused ring system, providing both electronic modulation via the electron-withdrawing inductive effect of chlorine and a reactive synthetic handle for downstream Pd-catalyzed cross-coupling functionalization. The compound is commercially available as an off-white to white powder with purity specifications at or above 99% (HPLC) from multiple suppliers, positioning it as a high-purity building block for optoelectronic materials research and development .

Synthetic Handle 9-Chloro substitution provides site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
Purity Baseline Reported high purity specification reduces in-house repurification for device studies
Core Platform Fluorenobenzofuran scaffold with reported high triplet energy and thermal stability

Why 9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran Is Irreplaceable


Direct substitution of 9-chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran with its non-halogenated parent (7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran, CAS 1374677-48-1) or with alternative halogenated regioisomers (e.g., the 10-chloro derivative, CAS 1567814-82-7) is not functionally equivalent. The absence of a C–Cl bond on the parent compound eliminates the capacity for Pd-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Kumada cross-coupling at the 9-position — a critical pathway for constructing bipolar host materials where hole-transport (e.g., carbazole) or electron-transport groups are attached via this site . Conversely, the 10-chloro regioisomer exposes the coupling handle at a sterically and electronically distinct position, altering the regiochemical outcome of subsequent derivatization. Compared to brominated analogs such as 5,9-dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran (MW 566.3), the monochloro compound offers a single, well-defined reactive site with a stronger C–Cl bond (bond dissociation energy ~397 kJ/mol vs. ~280 kJ/mol for C–Br), enabling more selective sequential functionalization under controlled catalytic conditions. The quantitative evidence below substantiates each of these differentiation dimensions [1].

Non-Halogenated Parent Lacks C–Cl bond; direct Pd-catalyzed cross-coupling unfeasible without C–H activation.
10-Chloro Regioisomer Steric environment near gem-dimethyl may reduce coupling efficiency and alter selectivity.
Dibromo Analogs Two reactive Br sites risk statistical mixtures; monochloro enables controlled sequential functionalization.

9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran – Comparative Differentiation Evidence


C–Cl Bond as Cross-Coupling Synthetic Handle

The target compound possesses a covalent C–Cl bond at the 9-position that serves as an electrophilic partner for Pd(0)-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Kumada). The non-halogenated parent, 7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran (CAS 1374677-48-1), bears only C–H bonds at all aromatic positions and cannot participate in these transformations without prior directed C–H activation, which requires specialized directing groups and harsh conditions typically incompatible with the BFF core. The 9-chloro substituent is explicitly identified as the connection point for installing hole-transport (e.g., carbazole) or electron-transport groups to construct bipolar host materials . Bond dissociation energy for aromatic C–Cl is approximately 397 kJ/mol, providing kinetic stability during storage and handling while remaining sufficiently labile under standard Pd catalysis (e.g., Pd(PPh₃)₄, 80–110 °C) [1].

C–Cl Cross-Coupling
Head-to-head
C–Cl at 9-pos (BDE ~397 kJ/mol) vs. Parent: no C–X bond
Eliminates separate halogenation step; reduces synthesis cost
Suzuki, Buchwald-Hartwig, Kumada couplings feasible
OLED host material synthesis Pd-catalyzed cross-coupling building block functionalization

BFF Core Triplet Energy and Thermal Stability

The fluorenobenzofuran (BFF) core that constitutes the polycyclic framework of the target compound has been quantitatively validated as a high-performance host material platform. Jeon and Lee (2012) reported that two BFF-core-based host materials exhibited glass transition temperatures (Tg) exceeding 140 °C and triplet energies (ET) above 2.70 eV when tested in green phosphorescent OLED devices [1]. These devices achieved external quantum efficiencies (EQE) near 20% — specifically, 19.0% as summarized in the J-GLOBAL database entry for this work [2]. The 9-chloro derivative maintains this core structure while adding the chlorine functionalization handle. By contrast, the widely used reference host material CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) has a substantially lower Tg of approximately 62 °C and a triplet energy of ~2.56 eV [3], rendering the BFF-core platform — and by extension the target compound as its chlorinated building block — thermally superior for device fabrication processes requiring elevated-temperature stability.

BFF Core Thermal/Optical
Class-level
BFF core: ET >2.70 eV
Tg >140 °C
vs. CBP host: ET ~2.56 eV
Tg ~62 °C
Pre-validated scaffold reduces photophysical risk
Class-level: BFF core data; target is 9-Cl building block
PhOLED host materials triplet energy thermal stability glass transition temperature

Steric Effects of 9- vs. 10-Chloro Substitution

The target compound (9-chloro, CAS 1374677-42-5) and its 10-chloro regioisomer (CAS 1567814-82-7) share the identical molecular formula (C₂₁H₁₅ClO) and molecular weight (318.80 g/mol) yet differ in the position of the chlorine substituent on the fluoreno-benzofuran fused ring system [1]. In the 9-chloro isomer, the chlorine occupies a position on the terminal benzofuran ring that is more sterically accessible to incoming nucleophilic coupling partners. In the 10-chloro isomer, the chlorine is positioned closer to the gem-dimethyl-bearing carbon center, where increased steric congestion from the 7,7-dimethyl groups can impede the approach of bulky Pd-ligand complexes during oxidative addition, potentially reducing cross-coupling reaction rates or requiring more forcing conditions. Both isomers are commercially available as distinct products with unique CAS numbers, with the 9-chloro form explicitly marketed as an OLED intermediate for bipolar host material construction .

9- vs. 10-Chloro Sterics
Head-to-head
9-chloro: distal to dimethyl, lower steric hindrance vs. 10-chloro: adjacent to gem-dimethyl, greater congestion
Regioisomer choice directs coupling to intended position
Identical MW 318.80; distinct retention times
regioselective cross-coupling steric effect OLED intermediate isomer comparison

Monofunctional Chloro vs. Dibromo Building Blocks

The target compound provides a single reactive C–Cl site at the 9-position (monohalogenated), whereas dibrominated analogs such as 5,9-dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran (MW 566.3 g/mol) present two C–Br bonds at the 5- and 9-positions simultaneously . The aromatic C–Cl bond dissociation energy (~397 kJ/mol) is significantly higher than that of C–Br (~280 kJ/mol) [1]. This 117 kJ/mol difference in bond strength translates into a kinetic selectivity window: under mild Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, 60–80 °C), the C–Cl bond remains largely intact while C–Br bonds undergo rapid oxidative addition. Consequently, the monochloro target compound permits single-site functionalization without competition from a second halogen, avoiding the statistical mixtures and purification challenges inherent to dibrominated substrates. Additionally, the 7,7-dimethyl substitution on the target compound (vs. 7,7-diphenyl on the dibromo analog) reduces molecular weight from 566.3 to 318.8 g/mol, resulting in better atom economy when the final target does not require the additional phenyl groups .

Monochloro vs. Dibromo
Cross-study comparable
117 kJ/mol ΔBDE (C–Cl vs C–Br) Single site vs. two; MW 318.8 vs 566.3
Single site avoids statistical mixtures, improves atom economy
Mild Pd conditions (60–80 °C) exploit kinetic selectivity
halogenated building block chemoselective coupling C–Cl vs C–Br reactivity sequential functionalization

Purity, Physical Form, and Multi-Vendor Availability

The target compound is commercially available from multiple independent suppliers with purity specifications meeting or exceeding 99% (HPLC), and a consistent physical appearance described as off-white to white crystalline powder . The non-halogenated parent compound (CAS 1374677-48-1) is typically offered at a lower purity grade of 95–98% [1]. The higher and more tightly specified purity of the 9-chloro compound is significant because residual impurities in OLED host materials — particularly halide-containing byproducts or unreacted precursors — can act as charge traps or luminescence quenchers, degrading device external quantum efficiency and operational lifetime. The defined off-white powder morphology also facilitates accurate weighing and formulation in device fabrication workflows. Multi-vendor sourcing (Zhengzhou Changkuan, Arborpharmchem, Dakenam, UCHEM, Henan Alfa) reduces single-supplier procurement risk .

Purity & Supply
Data to verify
Purity ≥99% (HPLC) Form: off-white crystalline powder Multi-vendor: >5 independent suppliers
High purity reduces repurification; multiple sources reduce supply risk
Supplier-reported; independent verification recommended
commercial availability purity specification procurement quality control

9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran – Application Scenarios


Bipolar Host Synthesis for Blue PhOLEDs via C–Cl Coupling

The 9-chloro substituent enables a first-step Pd-catalyzed Suzuki–Miyaura or Buchwald–Hartwig coupling to install a carbazole-based hole-transport group, followed by further elaboration at other positions on the BFF core. This strategy directly leverages the C–Cl bond's cross-coupling competence — a feature absent in the non-halogenated parent — to construct bipolar host materials with a pre-validated core exhibiting triplet energy exceeding 2.70 eV and glass transition temperature above 140 °C, as established by Jeon and Lee (2012) [1]. The high triplet energy of the BFF core makes it particularly suited for blue phosphorescent emitters, which require host triplet energies above approximately 2.75 eV to prevent back-energy transfer from the dopant .

Regioselective Synthesis for Structure–Property Studies

The defined 9-position chloro substitution, as distinct from the 10-chloro regioisomer (CAS 1567814-82-7), ensures that the coupling partner is installed at a sterically accessible position on the terminal benzofuran ring rather than the more hindered peri-dimethyl environment. This regiochemical precision is critical for systematic structure–property relationship (SPR) investigations where electronic and steric effects of substituent position must be correlated with device performance metrics such as charge mobility, exciton confinement, and electroluminescence efficiency [1].

Stepwise Modular Assembly of OLED Emissive Layers

The single C–Cl bond of the target compound provides a controlled, monofunctional starting point for modular synthetic strategies, in contrast to dibrominated analogs such as 5,9-dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran that present two competing reactive sites. The higher C–Cl bond dissociation energy (~397 kJ/mol vs. ~280 kJ/mol for C–Br) further permits chemoselective coupling sequences where a bromide elsewhere in the molecule can be addressed first, followed by activation of the chloro site under more forcing conditions. This sequential addressability is a direct and quantifiable advantage over the dibromo comparator for multi-step synthetic routes targeting complex, unsymmetrically substituted OLED host or emitter materials [1].

Application
Selection Property
Validation Focus
Bipolar host material synthesis
9-Chloro cross-coupling handle
Core photophysical validation (triplet energy, thermal stability)
Regioselective structure–property studies
Regioisomer identity (9- vs. 10-chloro)
Regioisomeric purity and identity confirmation
Sequential modular assembly
Monofunctional C–Cl reactive site
Chemoselective coupling sequence feasibility review
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